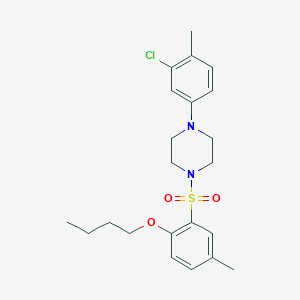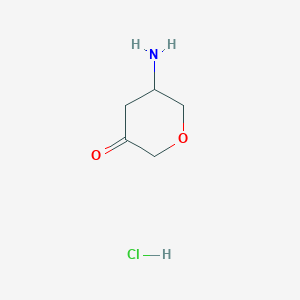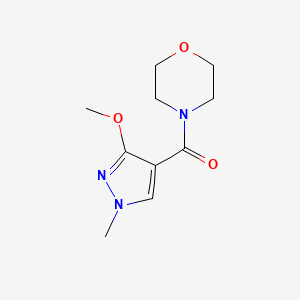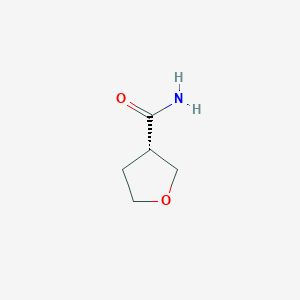
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BCTC is a piperazine derivative that acts as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain perception. BCTC has been shown to inhibit TRPV1-mediated responses and reduce pain in animal models, making it a promising candidate for the development of novel analgesics.
Mechanism of Action
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons. TRPV1 plays a critical role in pain perception by responding to a variety of noxious stimuli, including heat, capsaicin, and acid. When activated, TRPV1 channels allow the influx of cations, which depolarizes the neuron and generates an action potential. This compound inhibits TRPV1-mediated responses by binding to a specific site on the channel and blocking the influx of cations. This results in a reduction in pain perception and a decrease in the development of neuropathic pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce pain responses by inhibiting TRPV1-mediated responses. This compound has also been shown to inhibit the development of thermal hyperalgesia and mechanical allodynia, which are common symptoms of neuropathic pain. In addition, this compound has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the development of chronic pain.
Advantages and Limitations for Lab Experiments
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has several advantages for use in lab experiments. It is a selective antagonist of TRPV1, which allows for the specific inhibition of TRPV1-mediated responses. This compound has also been shown to be effective in reducing pain responses in animal models, making it a promising candidate for the development of novel analgesics. However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in chronic pain models. In addition, this compound has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine. One area of research is the development of this compound analogs with improved pharmacokinetic properties and selectivity for TRPV1. Another area of research is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and cancer. In addition, the therapeutic potential of this compound for the treatment of chronic pain in humans should be further explored. Overall, the study of this compound has the potential to lead to the development of novel analgesics and a better understanding of the role of TRPV1 in pain perception.
Synthesis Methods
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-methylphenylamine with butyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with sodium hydride and 2-butoxy-5-methylbenzenesulfonyl chloride to form the this compound intermediate. The final step involves the reaction of the this compound intermediate with piperazine to form the desired product, this compound.
Scientific Research Applications
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. In animal models, this compound has been shown to reduce pain responses in a dose-dependent manner. This compound has also been shown to inhibit the development of thermal hyperalgesia and mechanical allodynia, which are common symptoms of neuropathic pain. In addition, this compound has been shown to inhibit TRPV1-mediated responses in human sensory neurons, suggesting that it may have therapeutic potential for the treatment of chronic pain in humans.
properties
IUPAC Name |
1-(2-butoxy-5-methylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O3S/c1-4-5-14-28-21-9-6-17(2)15-22(21)29(26,27)25-12-10-24(11-13-25)19-8-7-18(3)20(23)16-19/h6-9,15-16H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKWYIDDDSOQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2597091.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2597094.png)
![1-(4-Fluorophenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2597096.png)
![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)
![Dimethyl 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B2597100.png)
![N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2597104.png)


![4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2597108.png)


